molecular formula C11H18N4O4 B2453508 Morinidazole (R enantiomer)

Morinidazole (R enantiomer)

Cat. No.: B2453508
M. Wt: 270.29 g/mol
InChI Key: GAZGHCHCYRSPIV-SNVBAGLBSA-N
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Description

R-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent. It is a stereoisomer of morinidazole, specifically the R-enantiomer. This compound is currently in clinical development for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections .

Scientific Research Applications

R-Morinidazole has a wide range of scientific research applications, including:

Safety and Hazards

Morinidazole (R enantiomer) is harmful in contact with skin or if inhaled . It is suspected of causing genetic defects and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Future Directions

Potential trends and future directions are suggested based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains . This strategy could be applied to the study and development of Morinidazole (R enantiomer) and other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

R-Morinidazole is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroimidazole with various reagents to form the desired product. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of R-Morinidazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography and quadrupole time-of-flight mass spectrometry to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

R-Morinidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso, hydroxylamine, and amino derivatives, which have varying biological activities .

Mechanism of Action

R-Morinidazole exerts its antimicrobial effects through the formation of a redox intermediate metabolite within the target organism. This intermediate causes DNA strand breakage, inhibits DNA repair, and ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins within the microorganism .

Comparison with Similar Compounds

R-Morinidazole is similar to other 5-nitroimidazole compounds such as metronidazole and tinidazole. it has unique properties that make it distinct:

    Metronidazole: Like R-Morinidazole, metronidazole is used to treat anaerobic bacterial infections.

    Tinidazole: Tinidazole is another 5-nitroimidazole with similar antimicrobial activity.

Similar Compounds

Properties

IUPAC Name

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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